Product packaging for LSN3172176(Cat. No.:)

LSN3172176

Cat. No.: B1193064
M. Wt: 385.51
InChI Key: JRYKXURWNNJXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of M1 mAChR Radiotracer Development

Challenges with Non-Selective and Suboptimal Previous Generations of mAChR Radioligands

Historically, the development of highly selective ligands for mAChR subtypes has been a formidable challenge. The orthosteric acetylcholine (B1216132) (ACh) binding site is highly conserved across all five mAChR subtypes, making it difficult to design compounds that exhibit true specificity for a single subtype wikipedia.orgalfa-chemistry.com. This lack of selectivity in previous generations of orthosteric ligands often led to off-target activation of peripheral mAChRs, resulting in undesirable side effects guidetopharmacology.orgalfa-chemistry.com. For instance, xanomeline (B1663083), an orthosteric agonist, showed promise in improving cognitive and behavioral symptoms in AD clinical trials, but its utility was hampered by adverse cholinergic responses attributed to the activation of peripheral M2 and M3 mAChRs guidetopharmacology.org.

Furthermore, many earlier radioligands developed for mAChR imaging suffered from issues such as high non-specific binding, low affinity, and insufficient selectivity, necessitating the use of large quantities of the radioligand to obtain meaningful results figshare.com. An example includes [11C]GSK1034702, an M1 allosteric agonist, which despite showing good brain uptake in humans, exhibited a similar total distribution volume across various brain regions, including the cerebellum, suggesting a lack of specific binding blogspot.com. Rapid metabolism and the presence of radioactive metabolites also posed significant challenges for some tracers, such as [11C]AF150(S), limiting their effectiveness in positron emission tomography (PET) studies guidetopharmacology.org.

Rationale for Developing Selective Agonist Radiotracers for M1 mAChRs

The critical role of M1 mAChRs in cognitive processes underscores the urgent need for selective ligands capable of stimulating these receptors to alleviate cognitive impairments observed in neurodegenerative and neuropsychiatric diseases wikipedia.orgguidetopharmacology.orgmims.commpg.de. A significant hurdle in advancing M1-targeted therapeutics is the scarcity of robust, translatable, and validated biomarkers to assess target engagement in vivo mims.com. Positron emission tomography (PET) tracers offer a valuable approach to overcome this limitation by providing an imaging tool to quantify receptor binding and assess drug dose-receptor occupancy relationships fishersci.camims.comfishersci.nl.

To circumvent the challenges posed by the highly conserved orthosteric binding site, an alternative strategy has emerged: the development of compounds that target less conserved allosteric sites on the receptor wikipedia.orguni.lualfa-chemistry.com. This approach has proven effective in creating subtype-selective ligands. LSN3172176 was developed as a novel M1 selective muscarinic receptor agonist tracer molecule specifically for PET imaging, aiming to provide a highly selective tool for M1 mAChR research and drug development wikipedia.orgwikidata.org.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.51

IUPAC Name

Ethyl 4-(6-methyl-2-oxoindolin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate

InChI

InChI=1S/C22H31N3O3/c1-3-28-22(27)24-12-6-18(7-13-24)23-10-8-19(9-11-23)25-20-14-16(2)4-5-17(20)15-21(25)26/h4-5,14,18-19H,3,6-13,15H2,1-2H3

InChI Key

JRYKXURWNNJXMC-UHFFFAOYSA-N

SMILES

O=C(N1CCC(N2CCC(N3C(CC4=C3C=C(C)C=C4)=O)CC2)CC1)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LSN-3172176;  LSN 3172176;  LSN3172176

Origin of Product

United States

Detailed Research Findings on Lsn3172176

In Vitro Pharmacological Characterization

Table 1: In Vitro Binding Affinity (Ki) of this compound for Human mAChR Subtypes

mAChR SubtypeKi (nM) blogspot.comnih.gov
M18.9
M441.4
M555.6
M263.8
M33031

This selectivity is attributed to this compound's potency and its ability to stabilize the high-affinity state of the M1 receptor relative to other mAChR subtypes mims.com.

In Vivo Validation and Imaging Characteristics

Preclinical evaluation of [11C]this compound in nonhuman primates has demonstrated its suitability as a PET tracer for quantifying central M1 mAChRs fishersci.cafishersci.nl. The radioligand exhibits high specific brain signal coupled with appropriate kinetics guidetopharmacology.org. It shows rapid blood-brain barrier penetration and high brain uptake, with a peak standardized uptake value (SUVpeak) ranging from 4 to 9.5 in striatal and cortical tissues fishersci.ca.

Specificity of binding was confirmed through pretreatment studies in monkeys:

Pretreatment with scopolamine (B1681570) significantly reduced radioligand binding to levels indistinguishable from the almost mAChR-devoid cerebellum guidetopharmacology.orgfishersci.nl.

Pretreatment with the M1-selective partial agonist AZD6088 also strongly reduced cerebral radioligand binding, though not as quantitatively as scopolamine guidetopharmacology.org.

The cerebellum was identified as a suitable reference region for deriving non-displaceable binding potential (BPND) fishersci.cafishersci.nl. In nonhuman primates, BPND values ranged from 2.42 in the globus pallidus to 8.48 in the nucleus accumbens fishersci.ca.

Metabolism studies in monkeys revealed rapid transformation of [11C]this compound, with 71% of the radioactivity found as more polar radiometabolites 15 minutes post-injection guidetopharmacology.org. Despite this, the radioligand's brain uptake and kinetics remained favorable for imaging.

First-in-Human Assessment

[11C]this compound has successfully advanced to human studies, confirming its promising properties for quantifying M1 mAChRs in the human brain blogspot.comguidetopharmacology.org. In healthy human subjects, tracer uptake was highest in the striatum, followed by neocortical regions and white matter, with the lowest uptake observed in the cerebellum blogspot.com. This heterogeneous distribution aligns with the known expression pattern of M1 receptors.

Kinetic modeling of imaging data was well-described by the 1-tissue-compartment (1TC) and simplified reference tissue model 2 (SRTM2) models, with an 80-minute scan time deemed sufficient for quantifying total distribution volume (VT) and non-displaceable binding potential (BPND) blogspot.comnih.gov. The test-retest reproducibility for 1TC VT was excellent (≤5%), and for BPND, it was also excellent (≤10%) blogspot.comnih.gov.

Plasma analysis showed that the parent fraction of [11C]this compound decreased moderately over time, with 66% ± 5% and 67% ± 5% parent remaining at 60 minutes post-injection for test and retest scans, respectively blogspot.com. The free fraction in plasma remained consistent at approximately 0.29 ± 0.03 blogspot.com. Crucially, no adverse or clinically detectable pharmacologic effects were observed in any human subjects during these studies blogspot.com.

Table 2: Key In Vivo Imaging Characteristics of [11C]this compound in Humans

CharacteristicValue/Observation blogspot.com
Brain UptakeHighest in striatum, then neocortex; lowest in cerebellum
Kinetic Models1-tissue-compartment (1TC), SRTM2
Scan Time for Quantification80 minutes
Test-Retest Variability (VT)≤5%
Test-Retest Variability (BPND)≤10%
Parent Fraction in Plasma (60 min)66-67%
Plasma Free Fraction0.29 ± 0.03
Reference RegionCerebellum

These findings collectively support the utility of this compound as a valuable tool for assessing M1 mAChR target engagement in clinical settings and for further elucidating the receptor's function in both health and disease mims.com.

Comprehensive Preclinical Pharmacological and Biochemical Characterization of Lsn3172176

Functional Agonist Activity and Signal Transduction Mechanisms

Receptor Phosphorylation Induction and its Functional Implications

LSN3172176 demonstrates a significant capacity to induce phosphorylation of serine at position 228 (pS228) on the M1 mAChR. wikipedia.orgwikipedia.org This phosphorylation event serves as a crucial indicator of M1 receptor activation. wikipedia.orgmims.com Studies have shown that this compound is approximately 10 times more potent than acetylcholine (B1216132) (ACh) in inducing pS228 phosphorylation at the wild-type (WT) M1 receptor. wikipedia.org Conversely, its potency for inducing pS228 at an M1 DREADD (Designer Receptors Exclusively Activated by Designer Drugs) was about 100 times lower relative to the WT M1 receptor. wikipedia.org

Basal phosphorylation levels of Serine 228 on the M1 mAChR are notably low but are significantly upregulated upon stimulation with orthosteric agonists. mims.com Further supporting the role of S228 phosphorylation as an indicator of M1 mAChR activation, the M1 mAChR positive allosteric modulator, BQCA, was observed to enhance acetylcholine-mediated phosphorylation at this site. mims.com In vivo evidence from mouse studies also identified phosphorylated S228 on the M1 mAChR in the hippocampus following administration of muscarinic ligands such as xanomeline (B1663083) and BQCA. mims.com The induction of receptor phosphorylation-dependent signaling by M1 mAChR ligands is considered important for proper receptor function and may offer protection against cholinergic adverse effects. mims.com Classically, phosphorylation of G protein-coupled receptors (GPCRs) is associated with receptor desensitization. blogspot.com

Cross-Species Conservation of Pharmacological Properties

The pharmacological properties of this compound, including its binding affinity and functional potency, have been extensively evaluated across various species, demonstrating notable conservation.

Comparative Analysis of Binding and Functional Data Across Mouse, Rat, and Non-Human Primate Tissues

The binding selectivity for M1 mAChRs has been shown to be conserved across different species, as evidenced by its dissociation constant (Kd) values in native tissues. mims.comfishersci.ca

Table 1: Binding Affinity (Kd) of this compound for M1 mAChR Across Species

SpeciesKd (nM)
Mouse1.02
Rat2.66
Monkey8
Human1.03

This compound functions as a potent partial agonist, with half maximal effective concentration (EC50) values ranging from 2.4 to 7.0 nM. mims.comfishersci.ca The functional potency also exhibits cross-species consistency. wikidata.orgwikipedia.org

Table 2: Functional Potency (EC50) of this compound Across Species

SpeciesEC50 (nM)
Mouse7.0
Rat3.7
Human2.4

In functional assays, this compound was significantly more potent than acetylcholine in inducing inositol (B14025) phosphate (B84403) 1 (IP1) accumulation and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation at the M1 wild-type receptor. wikipedia.org

In vivo preclinical studies in rodents have indicated that the binding signal of ¹¹C-LSN3172176 primarily originates from M1 receptors. guidetopharmacology.org This M1-preferring selectivity profile was further supported by studies in wild-type and mAChR knockout mice, which showed a 78% reduction in cortical occupancy in M1 knockout mice. mims.comfishersci.camims.comciteab.com In non-human primates, ¹¹C-LSN3172176 demonstrated favorable in vivo imaging properties. wikipedia.orgwikidata.orgwikipedia.org Its brain uptake was high, with a peak standardized uptake value (SUVpeak) of 4–9.5 in striatal and cortical tissues, and low uptake in the cerebellum, brain stem, and pons. wikidata.org Time-activity curves were well-fitted, indicating suitable kinetics for quantitative modeling, and the cerebellum appeared to be an appropriate reference region for deriving nondisplaceable binding potential. wikidata.org Rapid metabolism of ¹¹C-LSN3172176 was observed in monkeys, with the parent compound fraction decreasing to 29% ± 6% at 15 minutes post-injection and further to 10% ± 3% at 90 minutes. wikipedia.orgwikidata.orgwikipedia.org The radiometabolites were found to be more polar than the parent compound. wikidata.org

Preclinical in Vivo Validation of 11c Lsn3172176 As a Pet Radiotracer in Animal Models

Pharmacokinetics and Brain Biodistribution in Non-Human Primates (NHP)

The pharmacokinetic properties and brain distribution of [11C]LSN3172176 in non-human primates are crucial for its application as a PET imaging agent. Studies have revealed key characteristics regarding its ability to cross the blood-brain barrier, its metabolic stability, and its distribution dynamics within various brain regions. snmjournals.orgnih.gov

[11C]this compound demonstrated high uptake in the brain of rhesus monkeys, indicating efficient penetration of the blood-brain barrier. snmjournals.orgnih.gov The tracer exhibited fast kinetics and reversible binding, which are desirable characteristics for PET imaging. snmjournals.orgsnmjournals.orgsnmjournals.org Peak standardized uptake value (SUVpeak) ranged from 4 to 9.5 in striatal and cortical tissues, with peak uptake times varying from 10 to 50 minutes post-administration. snmjournals.orgsnmjournals.org Conversely, low uptake was observed in regions known to have sparse M1 mAChR expression, such as the cerebellum, brain stem, and pons. snmjournals.orgsnmjournals.org

The total distribution volume (V_T) values, derived using kinetic modeling, were notably high, ranging from 10 to 81 mL/cm³ in M1 mAChR-rich brain regions. snmjournals.orgnih.gov These findings align with the known distribution of M1 mAChRs in the monkey brain, including high concentrations in the basal ganglia, frontal cortex, and hippocampus. snmjournals.org

An interactive data table summarizing key cerebral uptake dynamics is presented below:

Table 1: Cerebral Uptake Dynamics of [11C]this compound in Rhesus Monkeys

ParameterValue Range / ObservationSource
Brain UptakeHigh snmjournals.orgnih.gov
SUVpeak (Striatal/Cortical)4 – 9.5 snmjournals.orgsnmjournals.org
Peak Uptake Time10 – 50 minutes snmjournals.orgsnmjournals.org
V_T (M1 mAChR-rich regions)10 – 81 mL/cm³ snmjournals.orgnih.gov
V_T (Cerebellum/Brain Stem)Low (e.g., 8.1 and 7.7 mL/cm³ for cerebellum and brain stem at baseline) snmjournals.org
KineticsFast and Reversible snmjournals.orgsnmjournals.org

In rhesus monkeys, [11C]this compound underwent rapid metabolism. The parent fraction remaining in plasma was 29% ± 6% at 15 minutes post-injection, further decreasing to 10% ± 3% by 90 minutes. snmjournals.orgnih.gov All identified radiometabolites were more polar than the parent compound. snmjournals.org The plasma free fraction (f_p) was determined to be high, at 41% ± 3%. snmjournals.org The measured log D value for [11C]this compound was 2.96 ± 0.02, which falls within the optimal range (1–3.5) typically considered suitable for brain PET radiotracers. snmjournals.org

An interactive data table detailing the in vivo metabolism is presented below:

Table 2: In Vivo Metabolism and Parent Fraction of [11C]this compound in Rhesus Monkey Plasma

ParameterValueSource
Parent Fraction at 15 min29% ± 6% snmjournals.orgnih.gov
Parent Fraction at 90 min10% ± 3% snmjournals.org
Plasma Free Fraction (f_p)41% ± 3% snmjournals.org
Log D2.96 ± 0.02 snmjournals.org
RadiometabolitesMore polar than parent snmjournals.org

Regional brain time-activity curves (TACs) for [11C]this compound were effectively analyzed using the 1-tissue-compartment model and the multilinear analysis method (MA1). snmjournals.orgnih.gov These models provided stable measures of regional V_T. snmjournals.orgnih.gov Consistent with M1 mAChR distribution, the highest V_T values were observed in the basal ganglia, frontal cortex, and hippocampus, while the cerebellum exhibited low V_T. snmjournals.orgnih.gov The cerebellum's consistently low uptake and lack of significant change during blocking scans further supported its suitability as a reference region for calculating nondisplaceable binding potential (BP_ND). snmjournals.orgnih.govsnmjournals.orgsnmjournals.org

Assessment of In Vivo Binding Specificity and Selectivity

The in vivo binding specificity and selectivity of [11C]this compound were thoroughly evaluated through pharmacological challenge studies using competitive ligands and selective antagonists in non-human primates. snmjournals.orgnih.gov

To confirm the in vivo binding specificity of [11C]this compound to mAChRs, pharmacological blocking studies were conducted using scopolamine (B1681570), a nonselective mAChR antagonist. snmjournals.orgsnmjournals.org Pretreatment with scopolamine (50 µg/kg) resulted in a marked decrease in radioactivity uptake across all brain regions, reducing levels to those comparable to the cerebellum, which is largely devoid of mAChRs. snmjournals.orgsnmjournals.orgnih.gov This significant reduction confirmed the specific binding of [11C]this compound to mAChRs in vivo, achieving an occupancy of approximately 98.5%. snmjournals.org

An interactive data table illustrating the effect of scopolamine blocking is presented below:

Table 3: Effect of Scopolamine on [11C]this compound Brain Uptake in Rhesus Monkeys

Blocking AgentDose (µg/kg)Effect on UptakeOccupancy (%)Source
Scopolamine50Markedly decreased, similar to cerebellum levels~98.5 snmjournals.orgsnmjournals.orgnih.gov

The selectivity of [11C]this compound for the M1 mAChR subtype was assessed through challenge studies with AZD6088, a known M1-selective partial agonist. snmjournals.orgsnmjournals.org Pretreatment with AZD6088 at doses of 0.67 mg/kg and 2 mg/kg led to a clear and dose-dependent reduction in [11C]this compound uptake across M1 mAChR-rich brain regions. snmjournals.orgnih.govsnmjournals.org This reduction in uptake to more homogeneous levels demonstrated the in vivo selectivity of [11C]this compound for the M1 mAChR. snmjournals.orgsnmjournals.org Occupancies of 68% and 89% were observed with 0.67 mg/kg and 2 mg/kg of AZD6088, respectively. snmjournals.org

An interactive data table detailing the effect of AZD6088 challenge is presented below:

Table 4: Effect of AZD6088 on [11C]this compound Brain Uptake in Rhesus Monkeys

Blocking AgentDose (mg/kg)Effect on UptakeOccupancy (%)Source
AZD60880.67Dose-dependent reduction, more homogeneous levels68 snmjournals.org
AZD60882Dose-dependent reduction, more homogeneous levels89 snmjournals.org

Validation in Muscarinic Receptor Knockout Rodent Models

Validation studies employing muscarinic acetylcholine (B1216132) receptor (mAChR) knockout rodent models have provided crucial evidence for the M1-preferring selectivity of this compound. In vivo experiments conducted with wild-type and mAChR knockout mice demonstrated a substantial reduction in cortical occupancy of this compound. blogspot.comnih.govfishersci.nl Specifically, an approximate 78% reduction in cortical occupancy was observed in M1 knockout mice, strongly supporting the M1 receptor specificity of the compound. blogspot.comnih.govfishersci.nl While the in vivo binding signal of [11C]this compound in rodents primarily originates from M1 receptors, preclinical data suggest that minor contributions from M4 and M2 receptors cannot be entirely excluded, particularly in striatal regions where the expression levels of these subtypes are relatively higher. ontosight.ai

Quantitative PET Imaging Data Analysis in Preclinical Settings

Quantitative analysis of PET imaging data is critical for characterizing the in vivo behavior of a radiotracer. In preclinical settings, such as studies involving rhesus macaques, PET scans were typically acquired for two hours, accompanied by arterial blood sampling and metabolite analysis to establish the input function. guidetopharmacology.orgnih.govwikipedia.orguni.lu Regional brain time-activity curves were subsequently analyzed to derive key quantitative parameters. guidetopharmacology.orgnih.govwikipedia.orguni.lu The overarching goal of PET tracer kinetic modeling is to establish a biologically validated, quantitatively reliable, and practically feasible methodology for use in human PET studies. uni.lu

Selection and Application of Kinetic Modeling Approaches (e.g., One-Tissue Compartment Model, Simplified Reference Tissue Model)

For the analysis of [11C]this compound imaging data in rhesus monkeys, the 1-tissue-compartment (1TC) model and the multilinear analysis method (MA1) were found to adequately model the imaging data. guidetopharmacology.orgnih.govwikipedia.orguni.lu Building upon these preclinical findings, further evaluations, including initial human studies, indicated that while the 2-tissue-compartment (2TC) model provided good fits, its parameters often could not be reliably estimated. ontosight.aifigshare.com Given the strong correlation of total distribution volume (VT) between the 2TC and 1TC models (after excluding unreliable estimates), the 1TC model was selected as the more appropriate kinetic model for quantification. ontosight.aifigshare.com

Beyond compartment models requiring an arterial input function, reference tissue models are also employed. The Simplified Reference Tissue Model (SRTM) and the Simplified Reference Tissue Model 2 (SRTM2) were utilized to directly derive the nondisplaceable binding potential (BPND). ontosight.aifigshare.com While SRTM slightly underestimated 1TC BPND, SRTM2 demonstrated improved BPND estimation. ontosight.aifigshare.com

Estimation of Regional Distribution Volume (VT)

Regional distribution volume (VT) is a key quantitative parameter reflecting the total volume of distribution of the radiotracer in a given tissue region. In rhesus monkeys, MA1-derived VT values for [11C]this compound were notably high, ranging from 10 to 81 mL/cm³, across all brain regions known to be rich in M1 mAChR. guidetopharmacology.orgnih.govwikipedia.orguni.lu Analysis of tracer uptake patterns revealed that the highest uptake was observed in the striatum, followed by neocortical regions and white matter, with the lowest uptake consistently found in the cerebellum. ontosight.aifigshare.com

Determination of Nondisplaceable Binding Potential (BPND)

The nondisplaceable binding potential (BPND) is a measure of specific binding relative to nondisplaceable binding in a tissue. It is often calculated as (VT - VND)/VND, where VND represents the nondisplaceable distribution volume. For [11C]this compound, BPND values were determined using the cerebellum as the reference region. guidetopharmacology.orgnih.govwikipedia.orguni.lu In nonhuman primates, the BPND values varied regionally, ranging from 2.42 in the globus pallidus to 8.48 in the nucleus accumbens. guidetopharmacology.orgnih.govwikipedia.org

The following table summarizes representative nondisplaceable binding potential (BPND) values for [11C]this compound in various brain regions of nonhuman primates:

Brain RegionBPND Value (Nonhuman Primates) guidetopharmacology.orgnih.govwikipedia.org
Globus Pallidus2.42
Nucleus Accumbens8.48
Frontal Cortex5.33 guidetopharmacology.orgnih.gov
Occipital Cortex4.02 guidetopharmacology.orgnih.gov
Temporal Cortex5.01 guidetopharmacology.orgnih.gov

Validation of Reference Regions for Quantification (e.g., Cerebellum)

The selection of a suitable reference region is crucial for accurate quantitative PET imaging, particularly for calculating BPND without requiring arterial blood sampling. The cerebellum emerged as an appropriate reference region for the derivation of nondisplaceable binding potential for [11C]this compound. guidetopharmacology.orgnih.govwikipedia.orguni.lu This suitability is supported by several lines of evidence:

The average nondisplaceable distribution volume (VND) of 6.3 ± 0.8 mL/cm³ obtained from blocking scans in nonhuman primates showed good agreement with the mean baseline VT in the cerebellum, which was 8.1 ± 1.3 mL/cm³. guidetopharmacology.orgnih.gov

In vitro studies consistently demonstrated no significant binding of [3H]this compound to cerebellar tissue in monkeys and other species. guidetopharmacology.orgnih.gov

In vivo PET studies showed that the cerebellum exhibited the lowest VT among brain regions, which is consistent with preclinical observations of minimal to no specific binding in this area. ontosight.aifigshare.com

Crucially, the cerebellar VT remained unchanged between baseline and blocking scans, further validating its role as a stable reference region for quantification. ontosight.aifigshare.com

Correlation of In Vitro and In Vivo Pharmacological Findings

A strong correlation exists between the in vitro pharmacological characteristics and in vivo validation findings for this compound as an M1-selective mAChR PET tracer candidate. guidetopharmacology.orgnih.gov In vitro functional and radioligand binding experiments characterized this compound as a potent partial agonist, with EC50 values ranging from 2.4 to 7.0 nM and Emax values between 43% and 73%. blogspot.comnih.govfishersci.nl

A quantitative comparison further highlighted this correlation: the calculated in vitro BPND for rhesus cortex was 6.86, which showed good agreement with the in vivo BPND values estimated via PET for the frontal (5.33), occipital (4.02), and temporal (5.01) cortices. guidetopharmacology.orgnih.gov This consistency between in vitro and in vivo data underscores the predictive power of the preclinical characterization of this compound.

The following table summarizes the in vitro binding affinities (Ki) of this compound for different muscarinic acetylcholine receptor (mAChR) subtypes:

mAChR SubtypeKi (nM) guidetopharmacology.orgnih.gov
M18.9
M441.4
M555.6
M263.8
M33,031

Research Applications of 11c Lsn3172176 in Molecular Neurobiology and Pharmacology

Investigating Regional Distribution and Availability of M1 mAChRs in Preclinical Brains

[11C]LSN3172176 has demonstrated excellent imaging characteristics for mapping the regional distribution and availability of M1 mAChRs in preclinical models, particularly nonhuman primates. Studies in rhesus monkeys have shown that [11C]this compound exhibits extremely high uptake in the brain with fast kinetics.

The radiotracer displays high distribution volume (VT) values in brain regions known to be rich in M1 mAChRs. For instance, in rhesus monkeys, VT values ranged from 10 to 81 mL/cm³ in M1 mAChR-rich areas. The highest uptake in human studies was observed in the striatum (ventral striatum, putamen, and caudate), followed by the neocortex. Conversely, the lowest uptake was consistently found in the cerebellum, a region generally considered to have little to no specific M1 mAChR binding, making it a suitable reference region for quantitative analysis.

The specificity of [11C]this compound binding to M1 mAChRs has been confirmed through pretreatment studies. In vivo studies in monkeys showed that pretreatment with scopolamine (B1681570), a general muscarinic antagonist, significantly reduced radioligand binding to levels indistinguishable from the cerebellum. Similarly, pretreatment with AZD6088, an M1-selective partial agonist, also strongly reduced cerebral radioligand binding, further supporting the tracer's selectivity for M1 mAChRs.

Table 1: Regional Distribution and Binding Potential of [11C]this compound in Preclinical Brains

Brain Region (Nonhuman Primates)Parameter (Range)Observation in Humans
M1 mAChR-rich regions (general)VT: 10–81 mL/cm³
Striatum (Ventral, Putamen, Caudate)High uptakeHighest uptake
NeocortexHigh uptakeHigh uptake
Globus PallidusBPND: 2.42
Nucleus AccumbensBPND: 8.48
Cerebellum (Reference Region)Lowest uptakeLowest uptake

Note: VT values represent total distribution volume, and BPND values represent nondisplaceable binding potential. In a dynamic environment, this table would allow for interactive sorting or filtering.

Elucidating Endogenous Acetylcholine (B1216132) Neurotransmission Dynamics In Vivo

[11C]this compound serves as a valuable tool for elucidating the dynamics of endogenous acetylcholine neurotransmission in vivo. By assessing changes in radiotracer binding, researchers can infer alterations in the levels of synaptic neurotransmitters that compete with the radiotracer for receptor binding.

In human studies, the tracer's ability to estimate regional acetylcholine concentration variation in the living brain has been highlighted. Observations from baseline and blocking studies indicated that occupancy values were lower in the striatum compared to non-striatal regions. This difference is hypothesized to be attributable to variations in regional acetylcholine concentrations, suggesting that [11C]this compound can provide insights into the interplay between endogenous acetylcholine and M1 mAChR availability.

Facilitating Target Engagement and Occupancy Studies for Novel M1 mAChR Modulators in Preclinical Drug Discovery

The availability of M1-selective radiotracers like [11C]this compound is crucial for the development of therapeutic agents, particularly by providing an imaging tool for assessing drug dose-receptor occupancy relationships. In preclinical settings, target occupancy data obtained with such tracers can significantly facilitate the selection process of the most promising drug candidates for clinical trials.

The robust reduction in [11C]this compound binding following pretreatment with M1-selective agents like AZD6088 underscores its utility in demonstrating target engagement of novel M1 mAChR modulators. This capability allows researchers to quantify the extent to which a new drug candidate occupies its intended M1 mAChR target in vivo, which is a critical step in preclinical drug discovery and development.

Contribution to Advancements in Quantitative PET Imaging Methodology

[11C]this compound has contributed to advancements in quantitative PET imaging methodology through its rigorous evaluation and optimization of kinetic modeling approaches. In nonhuman primate studies, imaging data for [11C]this compound were well-modeled using the 1-tissue-compartment (1TC) model and the multilinear analysis method (MA1).

Further human studies aimed at determining the appropriate kinetic model to quantify binding of the tracer to M1 receptors and the reliability of the chosen quantification method. These studies confirmed that the 1TC model was the most appropriate for [11C]this compound, particularly after excluding unreliable estimates from the 2-tissue-compartment (2TC) model due to parameter estimation challenges. The simplified reference tissue model 2 (SRTM2) also proved suitable for quantitative analysis.

The reliability of [11C]this compound for quantitative PET imaging was demonstrated by excellent test-retest reproducibility. The absolute test-retest variability for total distribution volume (VT) was found to be ≤5%, and for nondisplaceable binding potential (BPND), it was ≤10%. An 80-minute scan duration was determined to be sufficient for quantifying both VT and BPND. The consistent finding that the cerebellum exhibits the lowest tracer uptake and its VT does not change between baseline and blocking scans further solidifies its role as a reliable reference region for calculating specific binding.

Table 2: Quantitative PET Imaging Parameters and Reproducibility for [11C]this compound in Humans

ParameterKinetic Model(s) RecommendedAbsolute Test-Retest VariabilityScan Duration for QuantificationReference Region
Total Distribution Volume (VT)1TC≤5%80 minutesCerebellum
Nondisplaceable Binding Potential (BPND)1TC, SRTM2≤10%80 minutesCerebellum

Note: In a dynamic environment, this table could be part of an interactive visualization.

Future Directions and Emerging Research Avenues for M1 Machr Radiotracers

Further Chemical Optimization and Structure-Activity Relationship (SAR) Studies for Enhanced Radiotracer Properties

The foundation of a successful radiotracer lies in its chemical structure and its interaction with the target receptor. While LSN3172176 exhibits a high binding affinity for the M1 receptor, ongoing research will focus on further optimizing its chemical structure to enhance its properties as a PET ligand. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the molecular structure of this compound and related compounds, researchers can elucidate the key chemical features that govern its binding affinity and selectivity for the M1 receptor over other mAChR subtypes. nih.govmdpi.com

This compound has demonstrated a favorable selectivity profile with a higher affinity for the M1 receptor compared to other subtypes. nih.gov Future SAR studies will aim to further improve this selectivity, which is critical for accurately imaging the M1 receptor without interference from other receptor subtypes. This involves exploring different chemical scaffolds and functional groups to identify novel compounds with even greater M1 specificity. The ultimate goal is to develop a second generation of radiotracers with superior imaging characteristics, such as optimized brain uptake and kinetics. nih.govsnmjournals.org

Table 1: Binding Affinity of this compound for Muscarinic Acetylcholine (B1216132) Receptor Subtypes

Subtype Inhibition Constant (Ki) [nM]
M1 8.9
M2 63.8
M3 3,031
M4 41.4
M5 55.6

Data sourced from first-in-human assessment studies. nih.gov

Application of [11C]this compound in Advanced Preclinical Disease Models for Mechanistic Research

The M1 mAChR is implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.govsnmjournals.org The availability of a validated M1-selective radiotracer like [11C]this compound opens up new avenues for research in advanced preclinical disease models. These models, which mimic the pathological processes of human diseases in animals, are invaluable tools for understanding disease mechanisms and for the development of new therapeutic agents. nih.gov

By using [11C]this compound in these preclinical models, researchers can investigate changes in M1 receptor density and distribution throughout the course of a disease. This can provide crucial insights into the role of the M1 receptor in disease progression and can help to identify new targets for drug development. Furthermore, [11C]this compound can be used to assess the efficacy of novel therapeutic interventions that target the M1 receptor, by measuring changes in receptor occupancy following drug administration. nih.govsnmjournals.org

Development of Integrated Preclinical Imaging and Biochemical Analysis Workflows

To gain a more comprehensive understanding of the role of the M1 receptor in health and disease, it is essential to integrate preclinical imaging data with biochemical analyses. This involves developing workflows that combine PET imaging with [11C]this compound with techniques such as autoradiography, immunohistochemistry, and in situ hybridization. This integrated approach allows for a multi-level analysis of the M1 receptor, from its macroscopic distribution in the brain to its microscopic localization and expression levels.

The synthesis of [11C]this compound has been established with high radiochemical purity and molar activity, making it suitable for these integrated studies. nih.gov For instance, PET imaging can be used to identify brain regions with altered M1 receptor binding in a disease model, and these findings can then be followed up with biochemical analyses of tissue samples from the same regions to investigate the underlying molecular changes. This integrated approach can provide a more complete picture of the role of the M1 receptor in disease and can help to validate the findings from PET imaging studies.

Table 2: Radiosynthesis and Properties of [11C]this compound

Parameter Value
Radiochemical Yield 14% ± 4%
Radiochemical Purity 98% ± 2%
Molar Activity 692 ± 400 MBq/nmol
Synthesis Time 48 ± 2 min

Data from first-in-human assessment studies. nih.gov

Exploration of Novel Kinetic Modeling and Data Analysis Techniques for PET Radiotracers

The accurate quantification of receptor binding from PET data relies on the use of appropriate kinetic models. Studies with [11C]this compound have already demonstrated that the one-tissue compartment (1TC) model and the simplified reference tissue model 2 (SRTM2) are suitable for analyzing the imaging data. nih.govsnmjournals.org However, the field of kinetic modeling is constantly evolving, and there is a need to explore and validate novel modeling techniques that can provide more accurate and robust estimates of receptor binding parameters.

Future research in this area will focus on developing and applying more advanced kinetic models that can account for the complex biological processes that influence radiotracer uptake and distribution in the brain. This may include multi-tissue compartment models that can better describe the kinetics of [11C]this compound in different brain regions, as well as models that can incorporate information from other imaging modalities, such as magnetic resonance imaging (MRI). The cerebellum has been identified as a suitable reference region for the analysis of [11C]this compound data. nih.govnih.gov The development of new data analysis techniques, such as machine learning algorithms, could also help to improve the accuracy and efficiency of PET data analysis.

Table 3: Comparison of Kinetic Models for [11C]this compound

Model Goodness of Fit Reliability of Parameter Estimation
One-Tissue Compartment (1TC) Good Reliable
Two-Tissue Compartment (2TC) Good Often unreliable
Simplified Reference Tissue Model (SRTM) Good (slight underestimation of BPND) Reliable
Simplified Reference Tissue Model 2 (SRTM2) Good (improved BPND estimation) Reliable

Based on findings from first-in-human studies. nih.gov

Q & A

Q. How to design ethical protocols for radiotracer studies in vulnerable populations (e.g., elderly with cognitive impairment)?

  • Methodological Answer : Follow FDA/EMA guidelines for microdosing exemptions (≤100 μg tracer mass). Include independent ethics committee review, informed consent tailored to cognitive capacity, and radiation dose justification (effective dose ≤10 mSv per scan) .

Tables

Parameter Value/Outcome Source
Radiochemical Purity92%–98%
Molar Activity (MBq/nmol)692,640 (max)
Plasma Free Fraction (fP)0.28–0.29 (baseline)
Test-Retest VT Variability10%–15% (striatum)
M1 Receptor Affinity (Ki)8.9 nM
AZD6088 Blocking Efficacy30%–50% VT reduction at 2 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LSN3172176
Reactant of Route 2
Reactant of Route 2
LSN3172176

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.